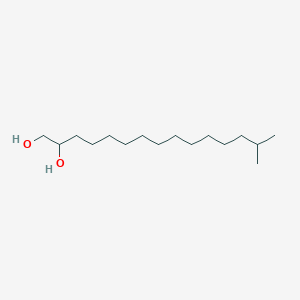![molecular formula C10H5F7O2S B14423985 3-[(Heptafluoropropyl)sulfanyl]benzoic acid CAS No. 79865-60-4](/img/structure/B14423985.png)
3-[(Heptafluoropropyl)sulfanyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Heptafluoropropyl)sulfanyl]benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a heptafluoropropylsulfanyl group. This compound is of interest due to its unique chemical properties, which are influenced by the electron-withdrawing effects of the heptafluoropropyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Heptafluoropropyl)sulfanyl]benzoic acid typically involves the introduction of the heptafluoropropylsulfanyl group onto a benzoic acid derivative. One common method involves the reaction of 3-mercaptobenzoic acid with heptafluoropropyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Heptafluoropropyl)sulfanyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a catalyst such as palladium on carbon (Pd/C).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated benzoic acid derivatives.
Applications De Recherche Scientifique
3-[(Heptafluoropropyl)sulfanyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as fluorinated compounds.
Mécanisme D'action
The mechanism of action of 3-[(Heptafluoropropyl)sulfanyl]benzoic acid is influenced by the electron-withdrawing effects of the heptafluoropropyl group. This group can stabilize negative charges and influence the reactivity of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trifluoromethylthio)benzoic acid: Similar structure but with a trifluoromethyl group instead of a heptafluoropropyl group.
3-(Pentafluoroethylthio)benzoic acid: Contains a pentafluoroethyl group.
3-(Nonafluorobutylthio)benzoic acid: Contains a nonafluorobutyl group.
Uniqueness
3-[(Heptafluoropropyl)sulfanyl]benzoic acid is unique due to the presence of the heptafluoropropyl group, which imparts distinct electronic and steric properties. This makes the compound particularly useful in applications requiring strong electron-withdrawing effects and high chemical stability.
Propriétés
Numéro CAS |
79865-60-4 |
|---|---|
Formule moléculaire |
C10H5F7O2S |
Poids moléculaire |
322.20 g/mol |
Nom IUPAC |
3-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)benzoic acid |
InChI |
InChI=1S/C10H5F7O2S/c11-8(12,9(13,14)15)10(16,17)20-6-3-1-2-5(4-6)7(18)19/h1-4H,(H,18,19) |
Clé InChI |
NCVBTUWFGASPTN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)SC(C(C(F)(F)F)(F)F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



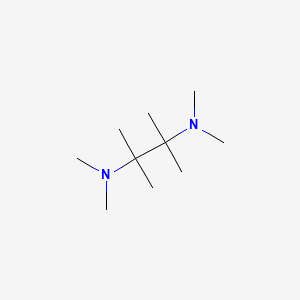
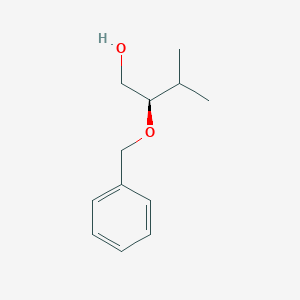
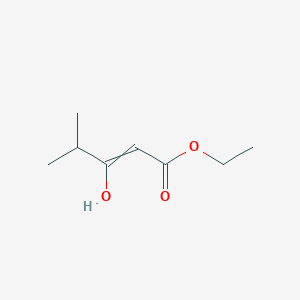
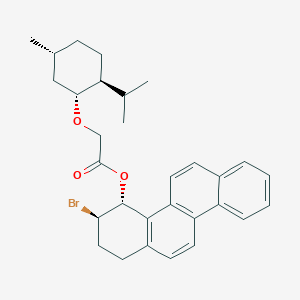
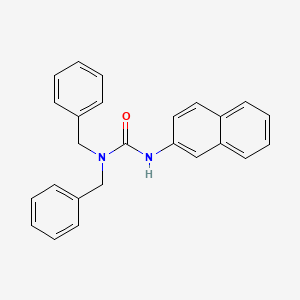
acetate](/img/structure/B14423951.png)
![4-[(Benzenesulfonyl)amino]-N-(dipropylcarbamothioyl)benzamide](/img/structure/B14423958.png)
![2-(2H-1,3-Dithiol-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate](/img/structure/B14423964.png)

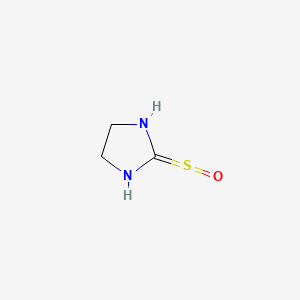
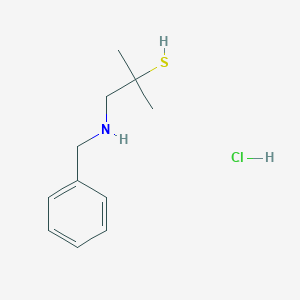
![Benzoic acid, 4-hexyl-, 4-[(4-cyanophenoxy)carbonyl]phenyl ester](/img/structure/B14424017.png)
